2-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride is a chemical compound recognized for its potential biological activities. It is classified as a piperidine derivative, which is a common structure in pharmacologically active compounds. The molecular formula of this compound is C14H20ClF2NO, and it has a molecular weight of approximately 291.76 g/mol. The compound's structure features a piperidine ring with a substituted ether group that includes a difluorobenzyl moiety, enhancing its biological activity and pharmacological properties.
The synthesis of 2-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride typically involves a multi-step process that can range from six to eight steps. Each step is crucial for constructing the complex molecular architecture of the compound. Commonly, the synthesis begins with the formation of the piperidine ring, followed by the introduction of the difluorobenzyl ether group through nucleophilic substitution reactions. This method allows for precise control over the stereochemistry and functionalization of the final product .
The molecular structure of 2-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride can be represented using various chemical notations:
InChI=1S/C14H19F2NO.ClH/c15-13-5-3-6-14(16)12(13)10-18-9-7-11-4-1-2-8-17-11;/h3,5-6,11,17H,1-2,4,7-10H2;1H
C1CCNC(C1)CCOCC2=C(C=CC=C2F)F.Cl
The compound's structure includes:
The chemical reactivity of 2-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride is characterized by its ability to undergo various reactions typical for piperidine derivatives:
The compound's purity is usually reported at around 95%, making it suitable for research applications requiring high-quality materials .
The primary applications of 2-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride include:
This compound exemplifies how structural modifications can lead to significant variations in biological activity and therapeutic potential within the realm of medicinal chemistry.
The synthesis of 2-{2-[(2,6-difluorobenzyl)oxy]ethyl}piperidine hydrochloride relies on meticulously designed multi-step sequences that converge piperidine cores with fluorinated benzyl ether fragments. A predominant strategy involves nucleophilic displacement, where N-protected piperidine ethanol derivatives react with 2,6-difluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the critical ether linkage [2]. This step typically achieves 70–85% yield but requires precise stoichiometric control to minimize O- versus N-alkylation byproducts. Alternatively, reductive amination routes construct the piperidine scaffold de novo from diketone precursors, followed by etherification—a pathway beneficial for introducing isotopic labels or structural analogs [8]. Key challenges include steric hindrance from the 2,6-difluoro substitution and the necessity for orthogonal protecting groups (e.g., Boc or Cbz) to prevent quaternary ammonium salt formation. Post-etherification global deprotection and hydrochloride salt crystallization complete the synthesis, with overall yields ranging from 40–60% across 4–6 steps [2] [4].
Table 1: Comparative Analysis of Synthetic Routes to 2-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine
Strategy | Key Steps | Yield (%) | Advantages | Limitations |
---|---|---|---|---|
Nucleophilic Displacement | Piperidine-ethanol + 2,6-DFB-br → Etherification → Deprotection → HCl salt | 70–85 (ether step) | High regioselectivity; Scalable | Requires protected piperidine |
Reductive Amination | Glutaraldehyde + amine → Piperidine ring → Functionalization → HCl salt | 50–60 (overall) | Flexible scaffold modification | Lower overall yield; More steps |
The 2,6-difluorobenzyl group’s reactivity is pivotal for efficient ether coupling. The ortho-fluorine atoms create an electron-deficient aromatic ring, enhancing the electrophilicity of the benzyl carbon toward nucleophiles. However, this same property risks nucleophilic aromatic substitution (SNAr) if reaction conditions are poorly controlled. Optimization studies demonstrate that polar aprotic solvents (DMF, acetonitrile) combined with mild bases (Cs₂CO₃) at 60–80°C maximize ether formation while suppressing SNAr byproducts [2]. The steric profile of 2,6-difluorobenzyl bromide necessitates longer reaction times (12–24 h) compared to unsubstituted benzyl analogs due to hindered approach to the nucleophile. Computational analyses reveal that the C–O bond formation transition state benefits from secondary interactions between fluorine atoms and cationic counterions, lowering the activation barrier by ~3 kcal/mol [6]. For late-stage diversification, chemoselective Suzuki-Miyaura coupling can modify the aryl ring after ether formation, leveraging palladium catalysts (e.g., Pd(dppf)Cl₂) to introduce aryl, vinyl, or heteroaryl groups at the C4 position while preserving the ether linkage [6].
Conversion of the free base piperidine to its hydrochloride salt enhances crystallinity, stability, and bioavailability. This step employs hydrogen chloride (g) in organic solvents (e.g., anhydrous diethyl ether or ethyl acetate), generating the crystalline salt in >95% purity [2]. Mechanistic studies indicate that protonation occurs preferentially at the aliphatic piperidine nitrogen over the ether oxygen due to higher basicity (pKa ~10.5 vs. <-2). Crystallization kinetics are critical: Slow antisolvent addition (e.g., ethyl acetate to HCl-saturated ethanol solutions) yields large, low-solvent crystals, while rapid mixing causes amorphous precipitates [4]. Patent CS248547B1 details a one-pot method where thionyl chloride (SOCl₂) in toluene mediates both chlorination and in situ HCl salt formation, though this risks over-chlorination with electron-rich substrates [5]. Yield optimization hinges on stoichiometric control—1.05–1.10 equivalents of HCl prevents free base contamination without acid waste. Final products typically exhibit >99.5% HPLC purity and residual solvent levels <300 ppm (ICH guidelines) [2] [8].
Table 2: Hydrochloride Salt Formation Conditions and Outcomes
Acid Source | Solvent System | Equivalents | Temperature | Yield (%) | Crystal Morphology |
---|---|---|---|---|---|
HCl (g) | Et₂O/EtOH | 1.05 | 0–5°C | 92 | Needles |
SOCl₂ | Toluene | 1.20 | Reflux | 88 | Plates |
HCl (aq.)/IPA | Isopropanol/H₂O | 1.10 | 25°C | 85 | Aggregates |
Sustainable synthesis of this piperidine derivative emphasizes solvent reduction, catalytic methods, and energy efficiency. Solvent-free etherification using microwave irradiation (150°C, 30 min) achieves 89% yield of the difluorobenzyl ether—comparable to conventional heating but with 80% lower energy input [9]. For piperidine scaffold construction, enzymatic reductive amination employing alcohol dehydrogenases (ADHs) and cofactor recycling systems in aqueous buffer enables chiral piperidine synthesis with >99% ee, avoiding heavy metal catalysts [3]. Continuous-flow hydrogenation with Pd/C catalysts at 50 bar H₂ and 80°C reduces imine intermediates in minutes versus hours (batch), enhancing throughput while minimizing catalyst loading (0.5 mol%) [6]. Life-cycle assessment (LCA) studies confirm that these approaches reduce the E-factor (kg waste/kg product) from 120 (traditional route) to <25, primarily by eliminating halogenated solvents and minimizing aqueous workups [9].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0